molecular formula C7H5BrClNO2 B582154 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde CAS No. 1224604-20-9

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Cat. No. B582154
CAS RN: 1224604-20-9
M. Wt: 250.476
InChI Key: WLTQIWITMCRXLB-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a chemical compound . It is a solid at room temperature . The IUPAC name for this compound is 5-bromo-3-chloro-2-methoxyisonicotinic acid . The molecular weight of this compound is 250.476.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid has been disclosed . This method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is C7H5BrClNO2 . The InChI code for this compound is 1S/C7H5BrClNO3/c1-13-6-5(9)4(7(11)12)3(8)2-10-6/h2H,1H3, (H,11,12) .

Scientific Research Applications

Synthesis of Key Intermediates in Pharmaceutical Production

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in the manufacturing of therapeutic SGLT2 inhibitors, which are significant in diabetes therapy. This process involves a scalable and cost-effective method starting from dimethyl terephthalate, demonstrating the compound's importance in developing diabetes treatments (Zhang et al., 2022).

Development of Heterocyclic Compounds

The compound is also explored in the synthesis of heterocyclic compounds, such as pyrazoles and triazoles, through bromination and subsequent cyclocondensation or nucleophilic substitution reactions. These processes yield products with potential applications in various fields, highlighting the versatility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in synthesizing complex organic structures (Martins et al., 2013).

Applications in Coordination Chemistry

Furthermore, the compound is utilized in coordination chemistry to synthesize novel ligands for metal salt binding. This application showcases its potential in creating complex molecules with specific binding properties, further underscoring its utility in scientific research (Wang et al., 2006).

Antibacterial Activity

Research has also indicated the potential antibacterial properties of compounds synthesized from 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This opens up avenues for developing new antibacterial agents, demonstrating the compound's role in contributing to the discovery of novel therapeutic agents (Zhu et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-3-chloro-2-methoxypyridine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

The compound is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors , which suggests that it may interact with the SGLT2 protein or related pathways.

Mode of Action

It is known that sglt2 inhibitors work by blocking the reabsorption of glucose in the kidney, leading to a lower blood glucose level . It is possible that 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, as a precursor to these inhibitors, may interact with similar targets or pathways.

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde are likely related to glucose metabolism, given its role as a precursor to SGLT2 inhibitors . These inhibitors primarily affect the SGLT2 protein in the proximal tubule of the kidney, blocking glucose reabsorption and leading to its excretion in urine . The downstream effects of this action include reduced blood glucose levels and potential weight loss .

Result of Action

As a precursor to sglt2 inhibitors, its ultimate effect is likely to be a reduction in blood glucose levels . This can have significant benefits for individuals with type 2 diabetes, who often struggle with hyperglycemia .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the presence of certain enzymes or other molecules in the body can affect its action and efficacy .

properties

IUPAC Name

5-bromo-3-chloro-2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTQIWITMCRXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

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